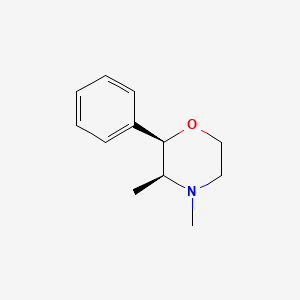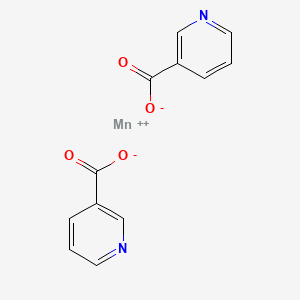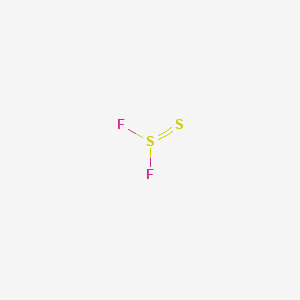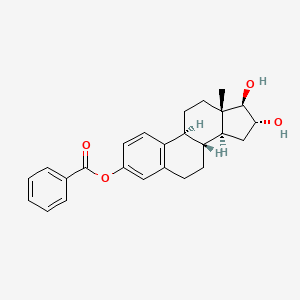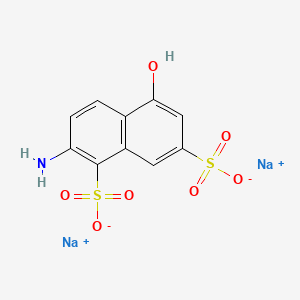
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride is a boronic ester compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Vorbereitungsmethoden
The synthesis of 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride typically involves the reaction of 4-(Homopiperidine)methyl) phenylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boronic esters or alcohols.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride has several scientific research applications:
Biology: This compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
4-(Homopiperidine)methyl) phenylboronic-acid pinacol ester hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid pinacol ester: Used in similar coupling reactions but lacks the homopiperidine group.
4-(Piperidine)methyl) phenylboronic-acid pinacol ester: Similar structure but with a piperidine group instead of homopiperidine.
These compounds share similar reactivity but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C19H31BClNO2 |
|---|---|
Molekulargewicht |
351.7 g/mol |
IUPAC-Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]azepan-1-ium;chloride |
InChI |
InChI=1S/C19H30BNO2.ClH/c1-18(2)19(3,4)23-20(22-18)17-11-9-16(10-12-17)15-21-13-7-5-6-8-14-21;/h9-12H,5-8,13-15H2,1-4H3;1H |
InChI-Schlüssel |
LMGLXUWWXRSINP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[NH+]3CCCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


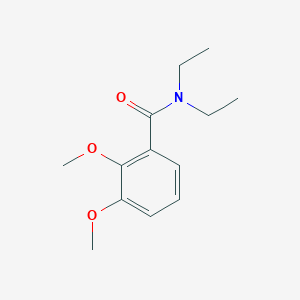
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
![2-[2-(Dimethylamino)ethyl]pyridin-3-ol](/img/structure/B15341297.png)
![2-[[4-(Dimethylamino)phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B15341304.png)
